molecular formula C12H13NO3 B8624841 Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide

Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide

Cat. No.: B8624841
M. Wt: 219.24 g/mol
InChI Key: LQTWDKXMVXIVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide is a heterocyclic organic compound with a five-membered oxazole ring

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium

InChI

InChI=1S/C12H13NO3/c1-8-9(2)16-12(13(8)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3

InChI Key

LQTWDKXMVXIVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using hydroxylamine hydrochloride to yield the oxazole N-oxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the N-oxide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, amines, and various functionalized derivatives that can be further utilized in synthetic chemistry .

Scientific Research Applications

2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyridine N-oxide
  • 2-(4-Methoxyphenyl)-1,2,3-triazole
  • 2-(4-Methoxyphenyl)thiazole

Uniqueness

2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide is unique due to its specific structural features, such as the presence of both the oxazole ring and the N-oxide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

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